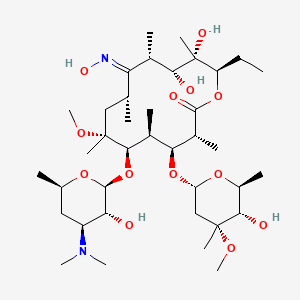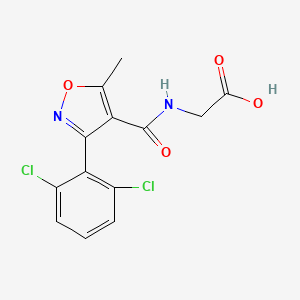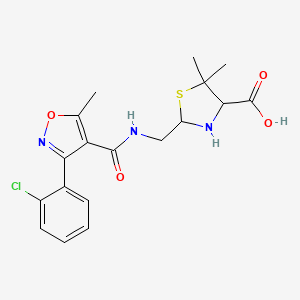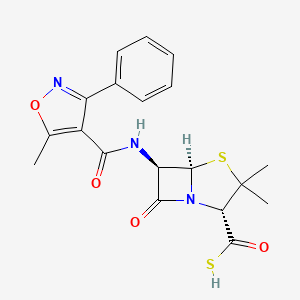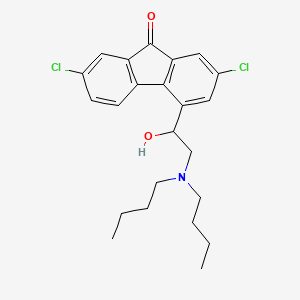
Lumefantrin-Keto-Unreinheit
Übersicht
Beschreibung
This compound is a multifunctional biomedical compound exhibiting remarkable potential in studying and treating diverse diseases . It is an impurity formed during the synthesis of Lumefantrine, a fluorene derivative belonging to the aryl amino alcohol class of anti-malarial drugs .
Molecular Structure Analysis
The molecular formula of the compound is C23H27Cl2NO2 . The InChI code is 1S/C23H27Cl2NO/c1-3-5-9-26(10-6-4-2)14-21(27)19-12-16(25)13-20-22(19)17-8-7-15(24)11-18(17)23(20)28/h7-8,11-13,21,27H,3-6,9-10,14H2,1-2H3 . The compound’s 2D and 3D structures can be found in various databases .Chemical Reactions Analysis
The reactivity at position 4 is attenuated in the bromomethyl and phosphorylated derivates, facilitating the selective and systematic functionalization of the fluorenyl system .Physical and Chemical Properties Analysis
The compound has a molecular weight of 420.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 9 . The Exact Mass is 419.1418845 g/mol and the Monoisotopic Mass is also 419.1418845 g/mol . The Topological Polar Surface Area is 40.5 Ų .Wissenschaftliche Forschungsanwendungen
Ich habe Recherchen durchgeführt, um Informationen über die wissenschaftlichen Forschungsanwendungen von „Lumefantrin-Keto-Unreinheit“, auch bekannt unter seinen chemischen Namen, zu sammeln. Detaillierte Informationen zu sechs bis acht einzigartigen Anwendungen dieser Verbindung sind jedoch im öffentlichen Bereich nicht leicht zugänglich. Die verfügbaren Daten beziehen sich hauptsächlich auf die Beziehung zu Lumefantrin, einem Anti-Malaria-Medikament, und seine Rolle als pharmazeutischer Zwischenprodukt bei dessen Herstellung.
Pharmazeutisches Zwischenprodukt
This compound wird als Zwischenprodukt bei der Synthese von Lumefantrin verwendet, einem wirksamen Mittel zur Behandlung von resistentem P. falciparum Malaria {svg_1} {svg_2}.
Analytische Forschung
Es kann in analytischen Studien zur Entwicklung von Methoden wie HPLC-DAD/UV-ESI/MS für die Verunreinigungsprofilierung und Stabilitätstests von Lumefantrin verwendet werden {svg_3} {svg_4}.
Toxikologische Studien
Die Verbindung wurde einer in-silico-toxikologischen Untersuchung unterzogen, die ein Toxizitätsrisiko aufzeigt, das mit dem von Lumefantrin vergleichbar ist {svg_5}.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Lumefantrine Keto Impurity, also known as 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one, 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine, or 2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]fluoren-9-one, is primarily used as an antimalarial agent . Its primary targets are the erythrocytic stages of Plasmodium spp. , including Plasmodium falciparum and unidentified Plasmodium species .
Mode of Action
The exact mechanism by which Lumefantrine exerts its antimalarial effect is unknown . Available data suggest that lumefantrine inhibits the formation ofβ-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in the life cycle of the Plasmodium parasite. By inhibiting the formation of β-hematin and the synthesis of nucleic acids and proteins, Lumefantrine disrupts the parasite’s ability to reproduce and survive within the host’s red blood cells .
Pharmacokinetics
Lumefantrine is rapidly absorbed, with initial absorption occurring at 2 hours and enhanced with food . It is hepatically metabolized to desbutyl-lumefantrine by CYP3A4 . The time to peak plasma concentration for Lumefantrine is approximately 6-8 hours . The elimination half-life of Lumefantrine is between 72-144 hours . Lumefantrine is 99.7% protein-bound .
Result of Action
The result of Lumefantrine’s action is the effective treatment of acute uncomplicated malaria caused by Plasmodium falciparum, including malaria acquired in chloroquine-resistant areas .
Action Environment
The action, efficacy, and stability of Lumefantrine can be influenced by various environmental factors. For example, the presence of food can enhance the absorption of Lumefantrine . Additionally, the drug’s efficacy can be affected by the prevalence of drug-resistant strains of Plasmodium in certain geographical areas .
Biochemische Analyse
Biochemical Properties
It is known that Lumefantrine, the parent compound, interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Lumefantrine, the parent compound, is known to have significant effects on various types of cells and cellular processes
Molecular Mechanism
Lumefantrine, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Lumefantrine, the parent compound, has been studied extensively in both in vitro and in vivo studies
Metabolic Pathways
Lumefantrine, the parent compound, is known to be involved in various metabolic pathways
Eigenschaften
IUPAC Name |
2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]fluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2NO2/c1-3-5-9-26(10-6-4-2)14-21(27)19-12-16(25)13-20-22(19)17-8-7-15(24)11-18(17)23(20)28/h7-8,11-13,21,27H,3-6,9-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSOIDFQNPRZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722182 | |
| Record name | 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53221-25-3 | |
| Record name | 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


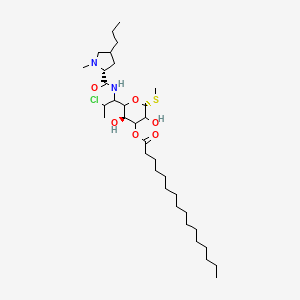


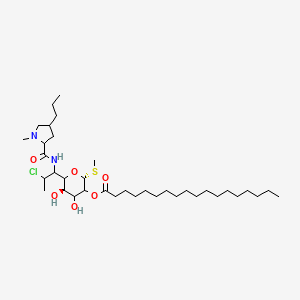

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)
